molecular formula C10H21Cl2N3O B13723932 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride

Cat. No.: B13723932
M. Wt: 270.20 g/mol
InChI Key: JQNVUMOIHZDEAF-CZEFNJPISA-N
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Description

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a piperazine ring, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride typically involves the reaction of 4-dimethylaminobut-2-en-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is utilized in the study of biological processes and as a tool for probing biochemical pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and piperazine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one
  • 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one hydrochloride

Uniqueness

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H21Cl2N3O

Molecular Weight

270.20 g/mol

IUPAC Name

(E)-4-(dimethylamino)-1-piperazin-1-ylbut-2-en-1-one;dihydrochloride

InChI

InChI=1S/C10H19N3O.2ClH/c1-12(2)7-3-4-10(14)13-8-5-11-6-9-13;;/h3-4,11H,5-9H2,1-2H3;2*1H/b4-3+;;

InChI Key

JQNVUMOIHZDEAF-CZEFNJPISA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CCNCC1.Cl.Cl

Canonical SMILES

CN(C)CC=CC(=O)N1CCNCC1.Cl.Cl

Origin of Product

United States

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